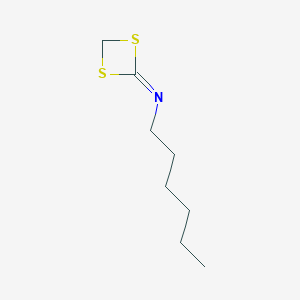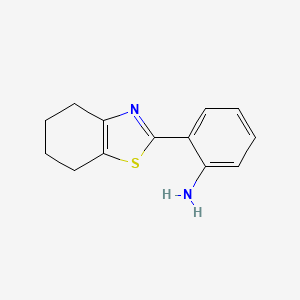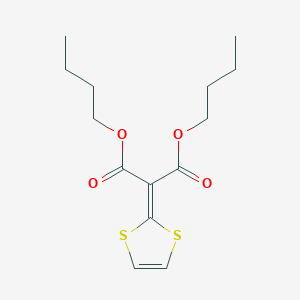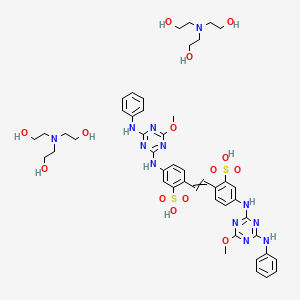
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane is a complex organophosphorus compound characterized by its unique structure, which includes phosphorus, tin, and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane typically involves the reaction of hexaphenylcyclotrisiloxane with phosphorus trichloride and tin tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced tin-phosphorus compounds .
Wissenschaftliche Forschungsanwendungen
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane involves its interaction with molecular targets through its phosphorus and tin atoms. These interactions can lead to the formation of coordination complexes, which can influence various chemical and biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~4~-selena-1,5-distannapentane: Similar structure but contains selenium instead of phosphorus.
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Different core structure but shares some functional groups.
Uniqueness
3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3-phosphonia-1,5-distannapentane is unique due to its combination of phosphorus and tin atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
60839-23-8 |
|---|---|
Molekularformel |
C36H30O3PSn2+ |
Molekulargewicht |
779.0 g/mol |
IUPAC-Name |
oxo-bis(triphenylstannyloxy)phosphanium |
InChI |
InChI=1S/6C6H5.HO3P.2Sn/c6*1-2-4-6-5-3-1;1-4(2)3;;/h6*1-5H;(H,1,2,3);;/q;;;;;;;2*+1/p-1 |
InChI-Schlüssel |
QKOXHBYHXMBPFA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)O[P+](=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



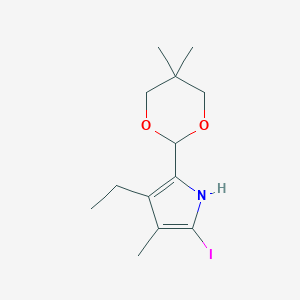

![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)
![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)
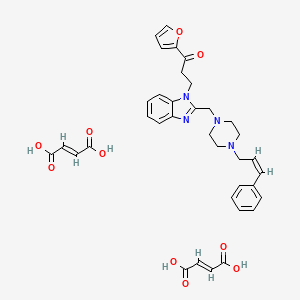
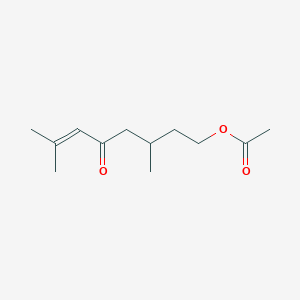
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
